10-Hydroxy Camptothecin-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

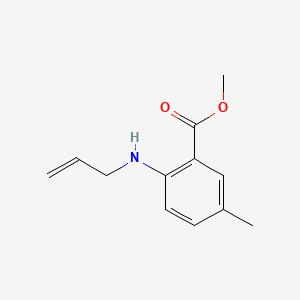

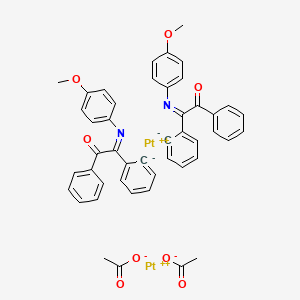

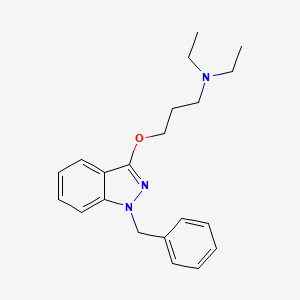

10-Hydroxy Camptothecin-d5 is a biochemical used for proteomics research . It is a derivative of Camptothecin, a naturally occurring cytotoxic alkaloid that has a unique intracellular target, topoisomerase I . The compound selectively inhibits the nuclear enzyme DNA topoisomerase, type I .

Synthesis Analysis

Camptothecin and its synthetic analogues have been developed to facilitate parenteral administration of the active lactone form of the compound by introducing functional groups to enhance solubility . In irinotecan, a piperidino–piperidino carbonyl moiety was introduced at the 10-hydroxy position which greatly increases the compound water-solubility .Molecular Structure Analysis

The molecular formula of 10-Hydroxy Camptothecin-d5 is C20H11D5N2O5, and it has a molecular weight of 369.38 . It is a derivative of Camptothecin, which has a planar pentacyclic ring structure, that includes a pyrrolo [3,4-β]-quinoline moiety .Chemical Reactions Analysis

Camptothecin and its derivatives, including 10-Hydroxy Camptothecin-d5, act by a unique mechanism inhibiting DNA topoisomerase . DNA topoisomerase I covalently binds to double-stranded DNA, forming a cleavable complex and producing a single-strand break .Physical And Chemical Properties Analysis

10-Hydroxy Camptothecin-d5 is a solid substance . It is slightly soluble in DMSO and methanol when heated . It has a melting point of >216° C (dec.) and a predicted boiling point of 820.7° C at 760 mmHg . Its predicted density is 1.6 g/cm^3 and the refractive index is n20D 1.78 .Mécanisme D'action

Safety and Hazards

10-Hydroxy Camptothecin-d5 is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is toxic if swallowed and suspected of causing genetic defects . It may cause skin irritation, serious eye irritation, respiratory irritation, and damage to organs through prolonged or repeated exposure .

Orientations Futures

The camptothecins, including 10-Hydroxy Camptothecin-d5, are a maturing class of anticancer agents . Current efforts in research focus on construction of better drugs, prodrugs, and new forms of administration . There is also interest in combining camptothecins with other anticancer drugs and treatment modalities, as well as gaining a better understanding of the factors contributing to tumor sensitivity and resistance .

Propriétés

IUPAC Name |

(19S)-7,19-dihydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWSQZCWOQZXHI-CWDCNSFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Hydroxy Camptothecin-d5 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methylsulfate salt of 2-[ethyl-4-(6-methoxy-3-methylbenzothiazolium-2-ylazo)-3-methyl- phenyl]amino]](/img/no-structure.png)

![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B589956.png)